Stereochemical Purity as a Critical Quality Attribute for API Synthesis
The (1R) configuration of 2-amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is a critical quality attribute. The target drug substance, pretomanid, requires an optical purity of ≥99.0% for its active (S)-enantiomer, as specified by manufacturers . The use of the incorrect (1S)-enantiomer as an intermediate would lead to the synthesis of the unwanted pretomanid antipode. This is a binary differentiation: the (1R) enantiomer is required for producing the active drug, while the (1S) enantiomer is a potential contaminant. The racemic mixture is also unsuitable, as it necessitates costly and inefficient chiral resolution steps later in the synthesis.
| Evidence Dimension | Chiral Configuration / Enantiomeric Purity |
|---|---|
| Target Compound Data | (1R) enantiomer |
| Comparator Or Baseline | (1S) enantiomer; Racemic mixture |
| Quantified Difference | Required for active drug vs. leads to inactive/toxic antipode. Regulatory specification for final API optical purity is ≥99.0%. |
| Conditions | Application as a chiral intermediate in the synthesis of the antitubercular drug pretomanid. |
Why This Matters
Procurement of the correct (1R) enantiomer is non-negotiable for synthesizing the active pharmaceutical ingredient (API) and meeting regulatory chiral purity standards.
